

An In-depth Technical Guide to Ethyl 2-ethylacetoacetate and its Synonyms

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Compound of Interest

Compound Name: Ethyl 2-ethylacetoacetate

Cat. No.: B146921

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of **Ethyl 2-ethylacetoacetate**, a versatile building block in organic synthesis. Below, we explore its various synonyms, physicochemical properties, spectral data, and key synthetic applications, complete with detailed experimental protocols and workflow visualizations.

Nomenclature and Identification: Unraveling the Synonyms

Ethyl 2-ethylacetoacetate is known by a variety of names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for efficient literature searches and procurement. The primary identifier for this compound is its CAS Registry Number: 607-97-6.

Type of Name	Synonym
IUPAC Name	ethyl 2-ethyl-3-oxobutanoate
Common Names	Ethyl 2-ethylacetoacetate, 2-Ethylacetoacetic acid ethyl ester, Ethyl α -ethylacetoacetate
Other Systematic Names	Butanoic acid, 2-ethyl-3-oxo-, ethyl ester, Ethyl 2-acetylbutyrate
Trade/Catalog Names	Ethyl ethylacetoacetate

Physicochemical and Spectroscopic Data

Accurate physical and spectral data are essential for reaction planning, monitoring, and product characterization. The following tables summarize the key properties of **Ethyl 2-ethylacetoacetate**.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₃	[1]
Molecular Weight	158.19 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	187-189 °C at 743 mmHg	[1]
Density	0.981 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.421	[1]
Flash Point	69 °C (156.2 °F) - closed cup	[1]
Solubility	Slightly soluble in chloroform and methanol.	

Spectroscopic Data

The ¹H NMR spectrum provides information about the hydrogen environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J)
4.199	Quartet (q)	2H	-O-CH ₂ -CH ₃	7.1 Hz
3.336	Triplet (t)	1H	-CO- CH(CH ₂ CH ₃)- CO-	7.3 Hz
2.225	Singlet (s)	3H	-CO-CH ₃	7.1 Hz
1.88	Multiplet (m)	2H	-CH-CH ₂ -CH ₃	
1.278	Triplet (t)	3H	-O-CH ₂ -CH ₃	
0.94	Triplet (t)	3H	-CH-CH ₂ -CH ₃	

Note: The data is based on a 90 MHz spectrum in CDCl₃. Slight variations in chemical shifts and coupling constants can occur depending on the solvent and spectrometer frequency.[2]

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
203.5	C=O (ketone)
170.1	C=O (ester)
61.2	-O-CH ₂ -CH ₃
58.9	-CO-CH(CH ₂ CH ₃)-CO-
29.1	-CO-CH ₃
24.8	-CH-CH ₂ -CH ₃
14.1	-O-CH ₂ -CH ₃
11.8	-CH-CH ₂ -CH ₃

Note: The assignments are based on typical chemical shift ranges for the respective functional groups.[3][4]

Experimental Protocols for Synthetic Applications

Ethyl 2-ethylacetoacetate is a valuable precursor in various organic syntheses. Below are detailed protocols for key transformations.

Synthesis of 2-Alkylidenetetrahydrofurans

This protocol is based on the cyclization of the dianion of **ethyl 2-ethylacetoacetate** with a dihaloalkane.^{[5][6]}

Materials:

- **Ethyl 2-ethylacetoacetate**
- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
- 1-bromo-2-chloroethane
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (50 mL).
- Cool the flask to -78 °C in a dry ice/acetone bath.

- Slowly add a 2.0 M solution of LDA (22 mmol, 11 mL) to the cold THF.
- To this solution, add a solution of **ethyl 2-ethylacetoacetate** (10 mmol, 1.58 g) in anhydrous THF (10 mL) dropwise over 20 minutes, ensuring the temperature remains below -70 °C.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
- Add a solution of 1-bromo-2-chloroethane (11 mmol, 1.58 g) in anhydrous THF (10 mL) dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
- Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 2-alkylidenetetrahydrofuran.

Synthesis of Diphenyllead(IV) Pyrazolonates

This procedure outlines the cyclization of a thiosemicarbazone derived from **ethyl 2-ethylacetoacetate** in the presence of a diphenyllead(IV) salt.

Materials:

- **Ethyl 2-ethylacetoacetate**
- Thiosemicarbazide
- Diphenyllead(IV) acetate
- Methanol

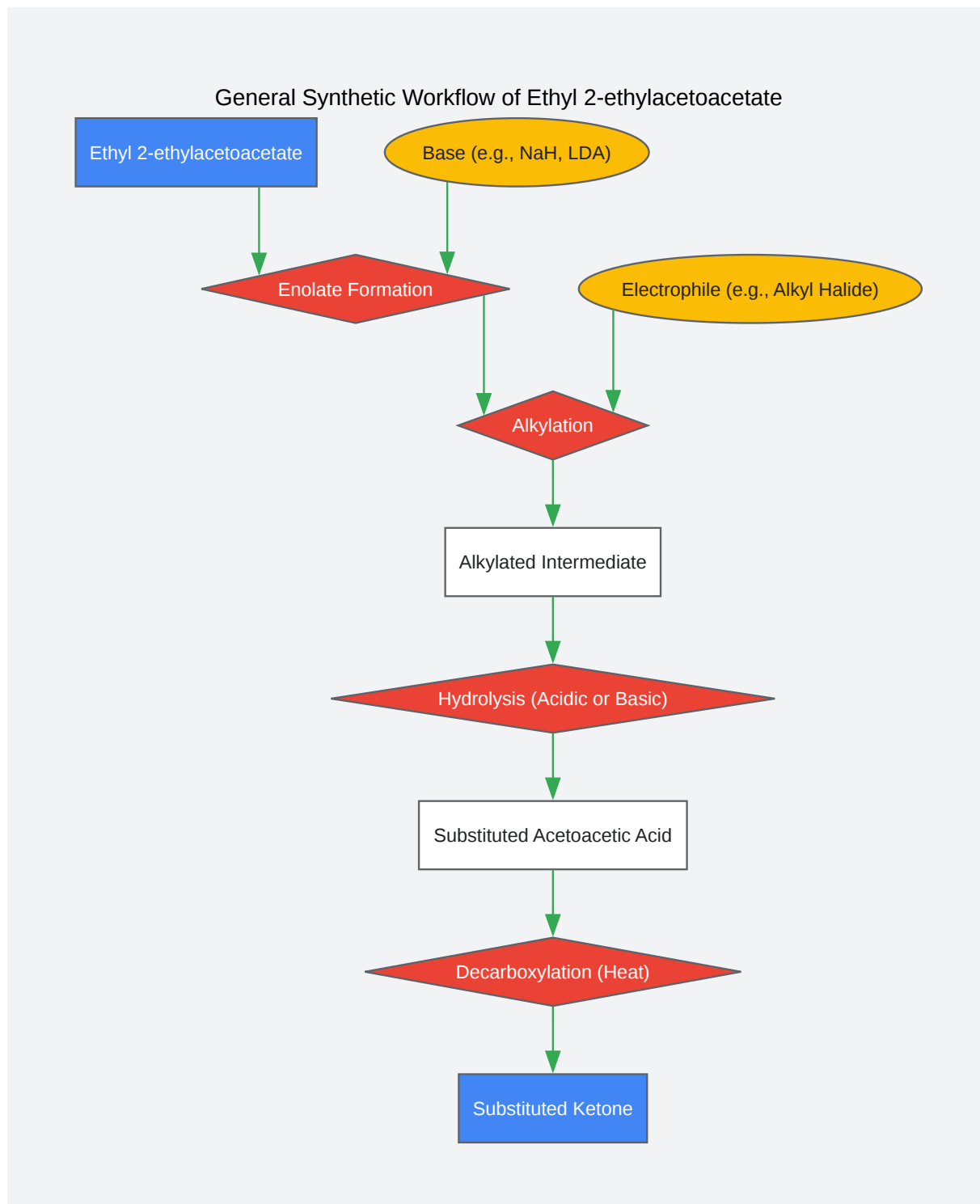
- Glacial acetic acid

Procedure:

- Synthesis of the Thiosemicarbazone:
 - In a round-bottom flask, dissolve **ethyl 2-ethylacetoacetate** (10 mmol, 1.58 g) in methanol (20 mL).
 - Add thiosemicarbazide (10 mmol, 0.91 g) to the solution.
 - Add a few drops of glacial acetic acid as a catalyst.
 - Reflux the mixture for 4 hours.
 - Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration. Wash with cold methanol and dry.
- Synthesis of the Diphenyllead(IV) Pyrazolonate:
 - In a separate flask, dissolve the synthesized thiosemicarbazone (5 mmol) in warm methanol (30 mL).
 - To this solution, add a solution of diphenyllead(IV) acetate (5 mmol) in methanol (20 mL).
 - Reflux the resulting mixture for 6 hours.
 - Cool the reaction to room temperature. The diphenyllead(IV) pyrazolon-ate complex will precipitate.
 - Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Visualizing Synthetic Workflows

Graphviz diagrams are excellent tools for visualizing logical relationships and experimental workflows. Below is a representation of a general synthetic workflow utilizing **Ethyl 2-ethylacetoacetate**.



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Caption: A generalized workflow for the synthesis of substituted ketones from **Ethyl 2-ethylacetoacetate**.

This guide provides a foundational understanding of **Ethyl 2-ethylacetoacetate** for its effective application in research and development. For further details on specific reaction mechanisms and applications, consulting the primary literature is recommended.

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